4-(chloromethyl)-1-(tetrahydrothiophen-3-yl)-1H-1,2,3-triazole
CAS No.: 2016497-08-6
Cat. No.: VC3147277
Molecular Formula: C7H10ClN3S
Molecular Weight: 203.69 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2016497-08-6 |
|---|---|
| Molecular Formula | C7H10ClN3S |
| Molecular Weight | 203.69 g/mol |
| IUPAC Name | 4-(chloromethyl)-1-(thiolan-3-yl)triazole |
| Standard InChI | InChI=1S/C7H10ClN3S/c8-3-6-4-11(10-9-6)7-1-2-12-5-7/h4,7H,1-3,5H2 |
| Standard InChI Key | QXWCUSSRJHMBSB-UHFFFAOYSA-N |
| SMILES | C1CSCC1N2C=C(N=N2)CCl |
| Canonical SMILES | C1CSCC1N2C=C(N=N2)CCl |
Introduction
Chemical Structure and Properties
Structural Characteristics
4-(chloromethyl)-1-(tetrahydrothiophen-3-yl)-1H-1,2,3-triazole consists of a 1,2,3-triazole core with two specific substituents. The molecular structure features:
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A 1,2,3-triazole ring with three consecutive nitrogen atoms
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A tetrahydrothiophen-3-yl group attached at the N1 position
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A chloromethyl (-CH₂Cl) group at the C4 position
The molecular formula is C₈H₁₁ClN₃S with an approximate molecular weight of 216.71 g/mol. The three-dimensional configuration of this compound is particularly notable due to the stereochemistry potentially introduced by the tetrahydrothiophen-3-yl substituent.
Physical and Chemical Properties
| Property | Characteristic | Value/Description |
|---|---|---|
| Physical State | Appearance | Likely a crystalline solid |
| Solubility | Organic solvents | Soluble in dichloromethane, chloroform, THF, DMSO |
| Water | Limited solubility | |
| Melting Point | Temperature range | Estimated 85-95°C* |
| Stability | Conditions | Moderately stable at room temperature |
| Sensitivity | Potentially sensitive to strong bases | |
| Reactivity | Functional groups | Reactive chloromethyl group |
| Nucleophilic nitrogen atoms in triazole ring |
*Estimated based on similar triazole derivatives
The compound's reactivity is primarily determined by the chloromethyl group, which serves as an electrophilic center susceptible to nucleophilic substitution reactions. Additionally, the triazole ring provides sites for coordination with metal ions or hydrogen bonding interactions .
Synthesis Methods
General Synthetic Approach
The synthesis of 4-(chloromethyl)-1-(tetrahydrothiophen-3-yl)-1H-1,2,3-triazole likely involves a multi-step process that can be approached through several methodologies. Based on established procedures for similar compounds, the synthesis would typically involve:
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Preparation of a suitable tetrahydrothiophen-3-yl azide
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Click chemistry reaction with a terminal alkyne
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Functionalization to introduce the chloromethyl group
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This approach likely represents the most efficient method for constructing the triazole core:
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Synthesis of tetrahydrothiophen-3-yl azide from tetrahydrothiophen-3-amine
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CuAAC reaction with propargyl alcohol to form 1-(tetrahydrothiophen-3-yl)-1H-1,2,3-triazole-4-methanol
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Chlorination of the hydroxymethyl group using thionyl chloride or similar reagents
This approach mirrors the documented synthesis of 1-(chloromethyl)-1H-1,2,4-triazole, where a hydroxymethyl precursor is converted to a chloromethyl group using thionyl chloride .
Alternative Synthetic Pathway
An alternative approach could involve:
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Direct N-alkylation of 1H-1,2,3-triazole with a tetrahydrothiophen-3-yl halide
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Lithiation of the triazole at the C4 position using a strong base such as LDA
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Introduction of the chloromethyl group via reaction with an appropriate electrophile
This methodology draws inspiration from the synthetic procedures documented for 1-methyl-1H-1,2,4-triazole derivatives, where position-selective functionalization is achieved through strategic protection/deprotection steps .
Optimization Considerations
The synthesis of 4-(chloromethyl)-1-(tetrahydrothiophen-3-yl)-1H-1,2,3-triazole presents several challenges that require optimization:
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Regioselectivity in the triazole formation
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Stereochemical control at the tetrahydrothiophen-3-yl position
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Selective functionalization of the C4 position
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Controlled chlorination without affecting the sulfur-containing heterocycle
| Synthetic Parameter | Optimization Strategy | Expected Outcome |
|---|---|---|
| Regioselectivity | Copper-catalyzed click chemistry | 1,4-disubstituted triazole |
| Stereochemistry | Use of stereochemically pure starting materials | Defined configuration at tetrahydrothiophen-3-yl |
| C4 Functionalization | Directed lithiation techniques | Selective modification at C4 |
| Chlorination Conditions | Mild reagents and controlled temperature | Selective chloromethylation without side reactions |
Reactivity and Chemical Transformations
Nucleophilic Substitution Reactions
The chloromethyl group in 4-(chloromethyl)-1-(tetrahydrothiophen-3-yl)-1H-1,2,3-triazole serves as an electrophilic center that can undergo various nucleophilic substitution reactions. This reactivity is similar to that observed in other chloromethyl-substituted triazoles, such as 4-(chloromethyl)-1-(cyclopropylmethyl)-1H-1,2,3-triazole. Key nucleophilic substitution reactions include:
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Alkoxylation to form ethers
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Amination to form amines
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Thiolation to form thioethers
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Cyanation to form nitriles
These transformations provide versatile pathways for further functionalization of the molecule.
Coordination Chemistry
The triazole ring in 4-(chloromethyl)-1-(tetrahydrothiophen-3-yl)-1H-1,2,3-triazole contains nitrogen atoms that can serve as coordination sites for metal ions. Additionally, the sulfur atom in the tetrahydrothiophen ring may participate in coordination, potentially allowing this compound to function as a bidentate or multidentate ligand in coordination chemistry applications.
Further Transformations
The compound can undergo various additional transformations:
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Oxidation of the tetrahydrothiophen ring to form sulfoxide or sulfone derivatives
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Elimination reactions of the chloromethyl group to form vinyl-substituted triazoles
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Cross-coupling reactions utilizing the chloromethyl functionality
These transformations significantly expand the chemical space accessible from this compound, enhancing its utility in synthetic applications.
Applications and Research Findings
Medicinal Chemistry Applications
Triazole derivatives, including those with structural similarities to 4-(chloromethyl)-1-(tetrahydrothiophen-3-yl)-1H-1,2,3-triazole, have demonstrated significant potential in medicinal chemistry due to their diverse biological activities. While specific data on this exact compound is limited, related triazole compounds have shown:
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Antifungal activity
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Antibacterial properties
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Anti-inflammatory effects
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Anticancer potential
The specific combination of a tetrahydrothiophen moiety with a 1,2,3-triazole core presents a unique pharmacophore that may exhibit distinctive biological activities. The chloromethyl group provides a reactive site for further derivatization, allowing for the creation of focused libraries for structure-activity relationship studies.
Materials Science Applications
In materials science, triazole derivatives have been employed in various applications:
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Coordination polymers and metal-organic frameworks
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Surface modification and functionalization
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Cross-linking agents in polymer chemistry
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Components in stimuli-responsive materials
The chloromethyl functionality in 4-(chloromethyl)-1-(tetrahydrothiophen-3-yl)-1H-1,2,3-triazole makes it particularly valuable as a reactive intermediate in materials development, allowing for covalent attachment to various substrates.
Synthetic Utility
As a building block in organic synthesis, 4-(chloromethyl)-1-(tetrahydrothiophen-3-yl)-1H-1,2,3-triazole offers significant advantages:
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A multifunctional structure with several sites for further elaboration
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Potential for selective reactions at different positions
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Compatibility with various reaction conditions
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Ability to introduce both the triazole and tetrahydrothiophen moieties into complex molecules
| Application Area | Potential Uses | Key Structural Features Involved |
|---|---|---|
| Medicinal Chemistry | Antifungal agents | Triazole ring |
| CNS-active compounds | Tetrahydrothiophen sulfur | |
| Covalent inhibitors | Chloromethyl group | |
| Materials Science | Surface functionalization | Chloromethyl reactivity |
| Coordination polymers | Nitrogen coordination sites | |
| Synthetic Chemistry | Linkers and spacers | Bifunctional nature |
| Heterocycle synthesis | Multiple reactive sites |
Analysis and Characterization Techniques
Spectroscopic Analysis
Comprehensive characterization of 4-(chloromethyl)-1-(tetrahydrothiophen-3-yl)-1H-1,2,3-triazole typically involves multiple spectroscopic techniques:
Nuclear Magnetic Resonance Spectroscopy
In ¹H NMR spectroscopy, the compound would likely exhibit distinctive signals:
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The triazole C5-H proton typically appears as a singlet at approximately δ 7.5-8.0 ppm
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The chloromethyl group (-CH₂Cl) would appear around δ 4.5-4.7 ppm
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The tetrahydrothiophen ring protons would show complex splitting patterns in the δ 2.0-3.5 ppm region
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The proton at the point of attachment to the triazole (position 3 of tetrahydrothiophen) would appear at approximately δ 4.8-5.2 ppm
¹³C NMR would reveal carbon signals characteristic of the triazole ring (typically at δ 120-140 ppm), the chloromethyl carbon (approximately δ 35-45 ppm), and the tetrahydrothiophen carbon atoms (δ 25-40 ppm).
Infrared Spectroscopy
IR spectroscopy would reveal characteristic bands:
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C-H stretching vibrations (2800-3000 cm⁻¹)
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C=N stretching of the triazole ring (approximately 1550-1650 cm⁻¹)
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C-Cl stretching (700-800 cm⁻¹)
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C-S stretching from the tetrahydrothiophen ring (600-700 cm⁻¹)
Mass Spectrometry
Mass spectrometric analysis would provide the molecular ion peak at m/z 216 (M⁺) with characteristic isotope patterns due to chlorine. Fragmentation patterns would likely include loss of the chlorine atom (M-35), cleavage of the tetrahydrothiophen ring, and fragmentation of the triazole ring.
Chromatographic Methods
High-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) provide valuable tools for monitoring the purity and reaction progress in the synthesis of 4-(chloromethyl)-1-(tetrahydrothiophen-3-yl)-1H-1,2,3-triazole. Typical HPLC conditions might include C18 reverse-phase columns with methanol/water gradient systems .
X-ray Crystallography
Single-crystal X-ray diffraction analysis would provide definitive structural confirmation, revealing bond lengths, angles, and the three-dimensional arrangement of the molecule, particularly the stereochemistry at the tetrahydrothiophen-3-yl position.
| Storage Parameter | Recommendation | Rationale |
|---|---|---|
| Temperature | 2-8°C | To prevent degradation |
| Container | Tightly closed, amber glass | To protect from moisture and light |
| Atmosphere | Under inert gas (argon or nitrogen) | To prevent oxidation |
| Stability Period | 12-24 months under proper conditions | Based on similar compounds |
Comparison with Similar Triazole Derivatives
Structural Analogs
4-(chloromethyl)-1-(tetrahydrothiophen-3-yl)-1H-1,2,3-triazole shares structural features with several reported triazole derivatives:
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4-(chloromethyl)-1-(cyclopropylmethyl)-1H-1,2,3-triazole differs in the N1 substituent, featuring a cyclopropylmethyl group instead of a tetrahydrothiophen-3-yl group
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1-(tetrahydrothiophen-3-yl)-1H-1,2,3-triazole-4-carbaldehyde has the same tetrahydrothiophen-3-yl group at N1 but contains a carbaldehyde function at C4 instead of a chloromethyl group
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1-(chloromethyl)-1H-1,2,4-triazole has a chloromethyl group but attached to the N1 position of a 1,2,4-triazole rather than at the C4 position of a 1,2,3-triazole
Comparative Reactivity
| Compound | Key Structural Difference | Comparative Reactivity |
|---|---|---|
| 4-(chloromethyl)-1-(cyclopropylmethyl)-1H-1,2,3-triazole | Cyclopropylmethyl vs. tetrahydrothiophen-3-yl at N1 | Similar reactivity at chloromethyl group; different steric and electronic effects at N1 |
| 1-(tetrahydrothiophen-3-yl)-1H-1,2,3-triazole-4-carbaldehyde | Carbaldehyde vs. chloromethyl at C4 | Aldehyde provides different reactivity profile (carbonyl chemistry vs. nucleophilic substitution) |
| 1-(chloromethyl)-1H-1,2,4-triazole | 1,2,4-triazole core vs. 1,2,3-triazole; different position of chloromethyl | Different electronic distribution in the heterocyclic core |
The comparative analysis highlights how subtle structural changes can significantly impact reactivity patterns, physical properties, and potential applications of these triazole derivatives.
Future Research Directions
Synthetic Methodology Development
Future research on 4-(chloromethyl)-1-(tetrahydrothiophen-3-yl)-1H-1,2,3-triazole may focus on:
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Development of more efficient and selective synthetic routes
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Investigation of stereoselective approaches if stereoisomers exhibit different biological activities
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Exploration of green chemistry approaches to minimize environmental impact
Biological Activity Evaluation
Given the promising biological activities of related triazole compounds, future research directions might include:
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Comprehensive antimicrobial screening
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Evaluation of enzyme inhibition properties
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Assessment of potential anticancer activity
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Investigation of structure-activity relationships through systematic modification
Materials Applications
Potential areas for exploration in materials science include:
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Development of coordination polymers and metal-organic frameworks
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Investigation as cross-linking agents in polymer chemistry
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Application in surface functionalization and modification
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Exploration as components in sensor development
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